![molecular formula C10H15Cl2N3 B13868970 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms and a dimethylaminoethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1,2-dichlorobenzene, followed by reduction to form 4,5-dichloro-1,2-phenylenediamine. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups.
科学的研究の応用
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,5-dichloro-1,2-phenylenediamine: A closely related compound with similar structural features but lacking the dimethylaminoethyl group.
2-chloro-N,N-dimethylethylamine: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the dimethylaminoethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
特性
分子式 |
C10H15Cl2N3 |
|---|---|
分子量 |
248.15 g/mol |
IUPAC名 |
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C10H15Cl2N3/c1-15(2)4-3-14-10-6-8(12)7(11)5-9(10)13/h5-6,14H,3-4,13H2,1-2H3 |
InChIキー |
LZJXQRQFZXBXET-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CC(=C(C=C1N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



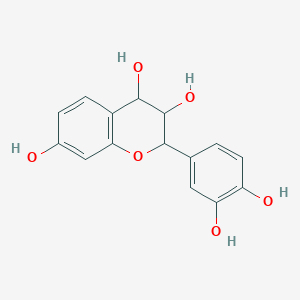
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
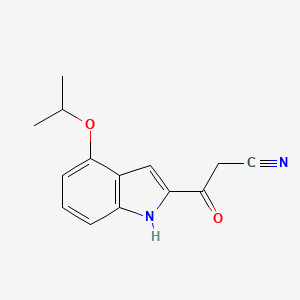
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
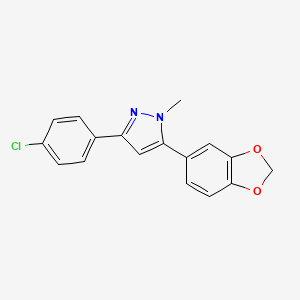

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
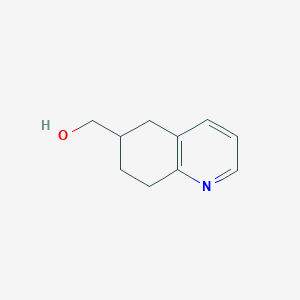
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
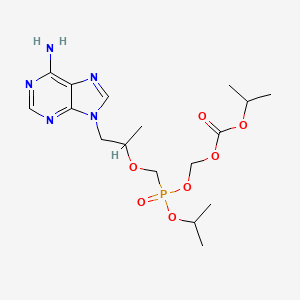
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)

